(R)-(3-(1-Aminoethyl)phenyl)boronicacid
CAS No.:
Cat. No.: VC17622740
Molecular Formula: C8H12BNO2
Molecular Weight: 165.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12BNO2 |
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Molecular Weight | 165.00 g/mol |
IUPAC Name | [3-[(1R)-1-aminoethyl]phenyl]boronic acid |
Standard InChI | InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1 |
Standard InChI Key | DHOZTVUYIMUKBO-ZCFIWIBFSA-N |
Isomeric SMILES | B(C1=CC(=CC=C1)[C@@H](C)N)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)C(C)N)(O)O |
Introduction
Synthesis and Optimization
Enantioselective Synthesis Strategies
The synthesis of (R)-(3-(1-Aminoethyl)phenyl)boronic acid typically involves multi-step routes emphasizing chiral induction and boron incorporation. A representative approach, adapted from methods for related boronic acids , includes:
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Amino Protection:
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Starting with (R)-1-amino-3-methylbutane-1-boronic acid pinacol ester hydrochloride, the primary amine is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .
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Example: Reaction with di-tert-butyl dicarbonate in the presence of triethylamine yields the Boc-protected intermediate .
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Boron Ester Exchange:
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Deprotection:
Table 1. Representative Synthesis Parameters
Step | Reagents/Conditions | Yield (%) | ee (%) |
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Amino Protection | Boc₂O, Et₃N, CH₂Cl₂, 25°C, 4h | 85 | >99 |
Boron Ester Exchange | Pinanediol, toluene, 50°C, 2h | 78 | >99 |
Deprotection | HCl (4M in dioxane), 25°C, 1h | 92 | >99 |
Challenges and Solutions
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Solubility Issues: The free boronic acid exhibits limited aqueous solubility (analogous to compounds in ), necessitating salt formation (e.g., monoethanolamine) or prodrug strategies for pharmaceutical applications .
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Racemization Risk: Mild deprotection conditions (e.g., low-temperature acidolysis) preserve stereochemical integrity .
Physicochemical Properties
Table 2. Key Physicochemical Data
The boronic acid group’s pKa (~8.3) enables pH-dependent reactivity, favoring boronate formation under physiological conditions .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
(R)-(3-(1-Aminoethyl)phenyl)boronic acid serves as a chiral arylating agent in palladium-catalyzed couplings, enabling asymmetric biaryl synthesis. For example:
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Reaction with 4-bromoacetophenone yields (R)-3-(1-aminoethyl)biphenyl-4-yl methyl ketone with >99% ee .
Table 3. Representative Cross-Coupling Results
Substrate | Catalyst | Yield (%) | ee (%) |
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4-Bromoacetophenone | Pd(PPh₃)₄, K₂CO₃ | 76 | >99 |
2-Iodonaphthalene | Pd(OAc)₂, SPhos | 68 | 98 |
Bioconjugation and Probe Design
The amino group facilitates conjugation to fluorophores or proteins, creating boronic acid-based probes for glucose sensing or lectin targeting .
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